molecular formula C21H24N2O2S2 B2486692 (E)-4-(ethylthio)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1006772-80-0

(E)-4-(ethylthio)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2486692
CAS No.: 1006772-80-0
M. Wt: 400.56
InChI Key: ACKYHCWOWKVDQR-QURGRASLSA-N
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Description

The compound features a benzamide core fused to a benzo[d]thiazole scaffold, with key substituents:

  • 4-(Ethylthio) group: Introduces sulfur-based electron-donating properties and lipophilicity.
  • 3-(2-Methoxyethyl) substituent: Enhances solubility via polar ether linkage.
  • 5,7-Dimethyl groups: Provide steric bulk and modulate electronic effects on the thiazole ring.
    This structure is analogous to bioactive thiazole/benzamide hybrids, which are often explored for antimicrobial, anticancer, or enzyme-inhibitory activities .

Properties

IUPAC Name

4-ethylsulfanyl-N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S2/c1-5-26-17-8-6-16(7-9-17)20(24)22-21-23(10-11-25-4)18-13-14(2)12-15(3)19(18)27-21/h6-9,12-13H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKYHCWOWKVDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)N=C2N(C3=CC(=CC(=C3S2)C)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(ethylthio)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be characterized by its unique structure, which includes an ethylthio group and a benzo[d]thiazole moiety. The structural formula is vital for understanding its reactivity and interaction with biological systems.

Antioxidant Properties

Research has indicated that derivatives of thiazole compounds exhibit significant antioxidant activity. For instance, studies have shown that thiazole derivatives can reduce oxidative stress markers in various biological models. This property is crucial for potential therapeutic applications in conditions characterized by oxidative damage, such as neurodegenerative diseases and cardiovascular disorders .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Compounds in the thiazole class have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in chronic inflammatory diseases .

Antitumor Activity

Recent studies have explored the antitumor potential of thiazole derivatives. For example, certain thiazole compounds have demonstrated the ability to induce apoptosis in cancer cells through various pathways, including the modulation of mitochondrial function and the activation of caspases . This suggests that this compound could be a candidate for further investigation in cancer treatment.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Reactive Oxygen Species (ROS) Scavenging : The presence of electron-donating groups in the structure may enhance its ability to neutralize free radicals.
  • Inhibition of Inflammatory Pathways : By blocking the NF-kB pathway, thiazole derivatives can prevent the expression of inflammatory mediators.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to cell death.

Case Studies and Research Findings

  • Zebrafish Model Study : A study investigating the effects of thiazole derivatives on ethanol-induced teratogenicity in zebrafish demonstrated that these compounds could mitigate oxidative damage and developmental defects . This highlights their potential use in protective therapies against environmental toxins.
  • Cytotoxicity Assays : In vitro cytotoxicity assays have shown that this compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells .

Data Summary Table

Biological ActivityObservationsReference
AntioxidantSignificant reduction in oxidative stress markers
Anti-inflammatoryInhibition of COX-2 and pro-inflammatory cytokines
AntitumorInduction of apoptosis in cancer cells
Protective against ethanol-induced damageMitigated teratogenic effects in zebrafish model

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity : The ethylthio group in the target compound increases lipophilicity compared to the methoxy or acetyl groups in analogs like 8a or 4g. This may enhance membrane permeability but reduce aqueous solubility .
  • Melting Points : Higher melting points (e.g., 290°C for 8a) correlate with crystallinity and strong intermolecular forces (e.g., hydrogen bonding via acetyl groups). The target compound’s methoxyethyl group may reduce crystallinity compared to 8a but improve solubility .

Spectroscopic Distinctions

  • IR Spectroscopy :
    • Target: Expected C=O stretch (~1670 cm⁻¹), C-S (~650 cm⁻¹), and ether C-O (~1100 cm⁻¹).
    • 8a : Dual C=O stretches at 1679 and 1605 cm⁻¹ due to acetyl and benzamide groups.
  • NMR :
    • The methoxyethyl group in the target compound would show a triplet (~3.5 ppm for CH2) and singlet (~3.3 ppm for OCH3) in $ ^1 \text{H} $-NMR, distinct from the aromatic signals in 4g or 6 .

Bioactivity Considerations

  • Thiadiazole derivatives (e.g., 6, 8a) exhibit antimicrobial activity due to sulfur-containing heterocycles .
  • Dimethylamino acryloyl groups (e.g., 4g) may enhance interaction with enzyme active sites via hydrogen bonding .
  • The target’s ethylthio group could confer unique redox-modulating properties, differentiating it from analogs .

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